molecular formula C26H23Cl2N3O2S2 B12044583 N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477313-42-1

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12044583
CAS No.: 477313-42-1
M. Wt: 544.5 g/mol
InChI Key: OGWQKIJHZYIMDW-UHFFFAOYSA-N
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Description

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, benzothiophenes, and acetamides. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the chloro and methyl groups.

    Cyclization: reactions to form the benzothieno[2,3-d]pyrimidine core.

    Thioether formation: to link the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Continuous flow reactors: for better control over reaction conditions.

    Purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Halogen substitution reactions, particularly involving the chloro groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4,6-dimethylphenyl)acetamide: Lacks the benzothieno[2,3-d]pyrimidine moiety.

    2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Lacks the 2-chloro-4,6-dimethylphenyl group.

Uniqueness

N-(2-chloro-4,6-dimethylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of aromatic and heterocyclic structures, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

CAS No.

477313-42-1

Molecular Formula

C26H23Cl2N3O2S2

Molecular Weight

544.5 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23Cl2N3O2S2/c1-14-11-15(2)23(19(28)12-14)29-21(32)13-34-26-30-24-22(18-5-3-4-6-20(18)35-24)25(33)31(26)17-9-7-16(27)8-10-17/h7-12H,3-6,13H2,1-2H3,(H,29,32)

InChI Key

OGWQKIJHZYIMDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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